molecular formula C24H17NO5 B2907056 2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID CAS No. 868145-97-5

2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID

Cat. No.: B2907056
CAS No.: 868145-97-5
M. Wt: 399.402
InChI Key: ZYBPXAKUWKOVQM-ZHACJKMWSA-N
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Description

This compound features a quinoline backbone with a carboxylic acid group at position 4 and a trans-(E)-configured ethenyl group at position 2. The ethenyl bridge connects to a furan ring substituted at position 5 with a 2-(methoxycarbonyl)phenyl group.

Properties

IUPAC Name

2-[(E)-2-[5-(2-methoxycarbonylphenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-29-24(28)19-8-3-2-7-18(19)22-13-12-16(30-22)11-10-15-14-20(23(26)27)17-6-4-5-9-21(17)25-15/h2-14H,1H3,(H,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBPXAKUWKOVQM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=CC3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction might yield more saturated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide has shown potential as an anticancer agent. Similar compounds have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and exhibit cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Antitumor Activity
A study evaluated the compound's activity against a panel of 60 cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant growth inhibition in several cancer types, including breast and leukemia cancers, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Research indicates that N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide possesses antimicrobial activity against various pathogens. This suggests its potential use in treating infections caused by resistant strains of bacteria and fungi.

Materials Science Applications

Beyond medicinal chemistry, N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide is also explored for its electronic and optical properties due to its unique structure. Its application in organic electronics is being investigated for use in light-emitting diodes (LEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID would depend on its specific application. For example, if used as a fluorescent probe, its mechanism would involve the absorption and emission of light at specific wavelengths. If investigated for therapeutic properties, its mechanism might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Quinoline Position 2

2-(Furan-2-yl)quinoline-4-carboxylic acid
  • Synthesis: Produced via condensation of isatin and 2-acetylfuran in ethanol with KOH (49% yield) .
  • Properties: Simpler structure results in lower molecular weight (C₁₄H₉NO₃) and higher hydrophilicity (logP ~2.1 estimated). Used as a precursor for more complex derivatives.
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
  • Structure: Chlorine at quinoline position 6 and 5-methylfuran at position 2 .
  • The methyl group on furan increases steric bulk, reducing rotational freedom compared to the target compound.
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid
  • Structure: A phenyl ring with 3-carboxy and 4-hydroxy groups at quinoline position 2 .
  • Properties: Dual carboxylic acid groups confer high hydrophilicity (logP ~1.5) and pH-dependent solubility. Likely unstable under decarboxylation conditions, as seen in related 4-aminoquinoline-3-carboxylic acids .

Functional Group Comparisons

Methoxycarbonyl vs. Carboxylic Acid
  • The target compound’s methoxycarbonyl group is less polar than a free carboxylic acid (e.g., in ’s analog), enhancing lipid solubility. However, it may hydrolyze in vivo to form a dicarboxylic acid derivative, altering bioavailability .
Ethenyl Bridge vs. Direct Linkage
  • By contrast, compounds like 2-(furan-2-yl)quinoline-4-carboxylic acid lack this conjugation .

Physicochemical and Stability Profiles

Solubility and logP

Compound Molecular Formula logP (Estimated) Water Solubility
Target Compound C₂₄H₁₇NO₅ ~3.2 Low
2-(Furan-2-yl)quinoline-4-carboxylic acid C₁₄H₉NO₃ ~2.1 Moderate
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid C₁₅H₁₀ClNO₃ ~3.5 Low
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid C₁₇H₁₁NO₅ ~1.5 High

Stability Considerations

  • Decarboxylation Risk: The 4-carboxylic acid group in the target compound is less prone to decarboxylation than 3-carboxyquinolines (), but the methoxycarbonyl group may hydrolyze under acidic/basic conditions .
  • Synthetic Challenges: Introducing the ethenyl bridge requires precise coupling methods (e.g., Wittig reaction), as seen in related furan-quinoline syntheses .

Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the furan’s phenyl substituent (e.g., replacing methoxycarbonyl with CF₃ or NO₂) could optimize bioactivity .
  • Metabolic Studies : Investigating hydrolysis of the methoxycarbonyl group in vivo will clarify pharmacokinetic behavior .

Biological Activity

The compound 2-[(E)-2-{5-[2-(methoxycarbonyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid is a complex organic molecule with potential biological activities owing to its structural features. This article explores the biological activity of this compound, particularly focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C30H26N2O7SC_{30}H_{26}N_{2}O_{7}S, with a molecular weight of approximately 558.61 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including our compound of interest, exhibit significant anticancer properties. The MTT assay was employed to evaluate the cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited an IC50 value in the range of 7.7–14.2 µg/ml, comparable to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.9 µg/ml for HepG2) .

CompoundCell LineIC50 (µg/ml)
5-FluorouracilHepG27.9
5-FluorouracilHCT1165.3
This compoundHepG27.7–14.2
This compoundHCT11614.0

The mechanism behind its anticancer activity may involve EGFR inhibition , as shown in molecular docking studies where the compound displayed moderate binding affinity to the EGFR kinase domain .

2. Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for its anti-inflammatory properties. Studies indicated that it significantly reduced lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages without exhibiting cytotoxicity . This dual action makes it a promising candidate for further development in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound acts as a moderate inhibitor of epidermal growth factor receptor (EGFR), which is crucial in many cancer signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its cytotoxic effects against cancer cells.
  • Chelation Properties : The presence of carboxylic acid groups may facilitate chelation with divalent metals, enhancing its biological efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives, where it was found that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential of quinoline-based compounds in drug discovery .

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